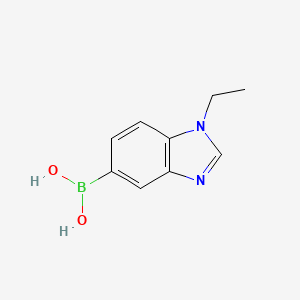

(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid

Description

Properties

IUPAC Name |

(1-ethylbenzimidazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-2-12-6-11-8-5-7(10(13)14)3-4-9(8)12/h3-6,13-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLWXFSUGCBRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=N2)CC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 1,3 Benzodiazol 5 Yl Boronic Acid and Its Precursors

Approaches to Benzodiazole Boronic Acid Core Synthesis

The introduction of a boronic acid moiety onto the benzodiazole scaffold is a critical transformation for enabling its use in further synthetic applications, such as cross-coupling reactions. The primary strategies focus on the selective functionalization of the C-5 position of the benzodiazole ring system.

Electrophilic Trapping of Arylmetal Intermediates

A foundational strategy for creating aryl boronic acids involves a two-step sequence: the formation of a highly nucleophilic arylmetal intermediate followed by its reaction (trapping) with a boron-containing electrophile. nih.gov This approach is versatile and widely employed for various aromatic systems.

The process begins with a 5-halo-1-ethyl-1,3-benzodiazole precursor, typically a bromo- or iodo-substituted derivative. This precursor is reacted with an active metal, such as magnesium to form a Grignard reagent (ArMgX), or an organolithium reagent to generate an aryllithium species (ArLi). These arylmetal compounds are potent nucleophiles. The subsequent step involves quenching this intermediate with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid.

Table 1: Examples of Aryl Boronic Acid Synthesis via Electrophilic Trapping

| Substrate | Metalating Agent | Boron Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Mg, THF | B(OiPr)₃, then H₃O⁺ | (4-Methylphenyl)boronic acid | ~75 | nih.gov |

| 3-Bromopyridine | n-BuLi, THF, -78 °C | B(OiPr)₃, then H₃O⁺ | Pyridin-3-ylboronic acid | ~80 | odu.edu |

This table presents illustrative examples of the general methodology.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a specific and highly efficient subset of the electrophilic trapping method, prized for its speed and reliability, especially with aryl bromides and iodides. harvard.edu The reaction is typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions of the highly reactive organolithium intermediate. ethz.chnih.gov

For the synthesis of the target compound, a precursor such as 5-bromo-1-ethyl-1,3-benzodiazole would be dissolved in an ethereal solvent like tetrahydrofuran (B95107) (THF) and cooled. An alkyllithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is then added, leading to a rapid exchange of the bromine atom for a lithium atom. nih.gov This exchange is driven by the formation of a more stable aryllithium species. ethz.ch The reaction is completed by the addition of a borate ester, followed by acidic workup to furnish the desired boronic acid. odu.edu The speed of this exchange allows for excellent functional group tolerance in complex molecules. harvard.edu

Table 2: Synthesis of Boronic Acids via Lithium-Halogen Exchange

| Precursor | Organolithium Reagent | Conditions | Boron Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Iodobenzoate derivative | t-BuLi | THF, -78 °C | B(OiPr)₃ | 80 | nih.gov |

| 3-Bromopyridine | n-BuLi | THF, -78 °C | B(OiPr)₃ | 85 | odu.edu |

This table showcases representative applications of the lithium-halogen exchange methodology.

Transmetallation Strategies (e.g., from Aryl Silanes or Stannanes)

Transmetallation involves the transfer of an organic group from one metal to another. In the context of boronic acid synthesis, this can refer to the reaction of an organometallic compound (like an aryl silane (B1218182) or stannane) with a boron halide or a palladium-catalyzed process where the aryl group is transferred to palladium before borylation. rsc.org This method is valuable for its mild conditions and compatibility with various functional groups.

A potential precursor for this route would be 1-ethyl-5-(trimethylsilyl)-1,3-benzodiazole or its corresponding stannane (B1208499) derivative. In a palladium-catalyzed cycle, the aryl silane or stannane would undergo transmetallation with a palladium(II) species. researchgate.netlabxing.com The resulting arylpalladium intermediate can then react with a diboron (B99234) reagent to form the boronate ester. Alternatively, direct transmetalation from an aryl silane to a boron-containing species can be achieved under specific conditions, often promoted by a catalyst or activating agent. labxing.com

Table 3: Examples of Transmetallation in C-C and C-B Bond Formation

| Arylmetal Reagent | Coupling Partner/Reagent | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Triethoxy(phenyl)silane | 4-Iodotoluene | Pd(OAc)₂, SPhos | Biaryl | Hiyama Coupling | labxing.com |

| Arylboronic acid | Halomethyl Bpin | Pd(OAc)₂, SPhos, K₃PO₄ | Benzyl boronic ester | Chemoselective Transmetalation | nih.gov |

This table illustrates the principle of transmetalation relevant to the formation of organoboron and related compounds.

Transition Metal-Catalyzed Coupling with Diboronic Acid Reagents

One of the most powerful and widely used methods for synthesizing aryl boronic acids is the transition metal-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent. This reaction, often referred to as Miyaura borylation, is typically catalyzed by palladium complexes. rsc.org

The synthesis of this compound via this route would start with 5-bromo- or 5-iodo-1-ethyl-1,3-benzodiazole. This substrate is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst—such as PdCl₂(dppf)—and a base, like potassium acetate (B1210297) (KOAc). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the stable pinacol (B44631) ester of the desired boronic acid. This ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid.

Table 4: Palladium-Catalyzed Borylation of Aryl Halides

| Aryl Halide | Diboron Reagent | Catalyst | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodoanisole | B₂pin₂ | PdCl₂(dppf) | KOAc | 4-Anisoleboronic acid pinacol ester | 85 | rsc.org |

| 3-Bromopyridine | B₂pin₂ | Pd(dba)₂ / PCy₃ | KOAc | 3-Pyridineboronic acid pinacol ester | 89 | rsc.org |

This table provides examples of the highly efficient Miyaura borylation reaction.

Direct Boronylation via Aromatic C–H Functionalization

Direct C–H functionalization represents a highly atom-economical approach, as it circumvents the need to pre-install a halide or other leaving group on the aromatic ring. rsc.org This methodology utilizes transition metal catalysts, most notably iridium- and rhodium-based systems, to activate a C–H bond directly and convert it into a C–B bond. rsc.org

To synthesize the target compound, 1-ethyl-1,3-benzodiazole would serve as the starting material. The reaction is performed with a diboron reagent like B₂pin₂ and a catalyst, such as [Ir(cod)OMe]₂ combined with a bipyridine ligand. The regioselectivity of the borylation is a key challenge and is typically governed by steric factors, with the catalyst favoring the least hindered C–H bond. rsc.org In the case of 1-ethyl-1,3-benzodiazole, the C-5 and C-6 positions are sterically more accessible than the C-4 and C-7 positions, making them potential sites for borylation. Directing groups can also be employed to control the site of C–H activation. rsc.org

Table 5: Iridium-Catalyzed Direct C–H Borylation

| Substrate | Catalyst System | Boron Source | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| Benzene (B151609) | [Ir(cod)Cl]₂ / dtbpy | HBpin | Phenylboronic acid pinacol ester | High Yield | rsc.org |

| 1,3-Dichlorobenzene | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | 3,5-Dichlorophenylboronic acid ester | High Regioselectivity | rsc.org |

This table highlights examples of direct C–H borylation on various aromatic systems.

β-Borylation of α,β-Unsaturated Carbonyl Compounds

The β-borylation of α,β-unsaturated carbonyl compounds is a powerful method for synthesizing β-boryl carbonyl compounds, which are versatile synthetic intermediates. nih.govresearchgate.net This reaction typically involves the 1,4-conjugate addition of a boron nucleophile to an enone or enoate, often catalyzed by copper, rhodium, or palladium complexes. nih.govorganic-chemistry.org

This methodology is not a direct route to an aromatic boronic acid like this compound. However, it could be employed in a multi-step synthesis where a β-borylated precursor is used to construct the benzodiazole ring. For instance, an appropriately substituted α,β-unsaturated carbonyl compound could undergo β-borylation, and the resulting organoboron compound could then be carried through a series of transformations, including cyclization steps, to ultimately form the target heterocyclic system. The copper-catalyzed addition of diboron reagents has received significant attention due to its efficiency and broad substrate scope. nih.gov

Table 6: Copper-Catalyzed β-Borylation of α,β-Unsaturated Carbonyls

| Substrate | Boron Reagent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohex-2-en-1-one | B₂pin₂ | CuCl / NaOtBu / PCy₃ | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | 95 | organic-chemistry.org |

| (E)-N-Cyclohexylbut-2-enamide | Tetrahydroxydiborane | Cu(OAc)₂ / Xantphos / NaOtBu | β-Borylated amide derivative | 88 | nih.gov |

This table illustrates the scope of the β-borylation reaction for preparing alkylboronates.

Synthetic Routes to N-Ethyl-1,3-benzodiazole Derivatives

The construction of the N-ethyl-1,3-benzodiazole scaffold is typically achieved through two primary approaches: either by N-ethylation of a pre-formed benzimidazole (B57391) or by utilizing an N-ethylated o-phenylenediamine (B120857) derivative as a starting material.

A common and versatile method for synthesizing the benzimidazole core is the condensation reaction of an o-phenylenediamine with a one-carbon source, such as formic acid or an aldehyde. researchgate.netnih.gov For instance, the reaction of 4-substituted-1,2-phenylenediamine with formic acid under acidic conditions leads to the formation of the corresponding 5-substituted benzimidazole.

Once the benzimidazole ring is formed, N-ethylation can be carried out. This is a standard nucleophilic substitution reaction where the nitrogen atom of the benzimidazole ring attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The choice of base and solvent is crucial to control the reaction and avoid the formation of undesired byproducts.

Alternatively, the synthesis can commence with an N-ethylated precursor. For example, N-ethyl-4-nitro-1,2-phenylenediamine can be condensed with a suitable one-carbon source. The nitro group can then be reduced to an amino group, which can be further functionalized prior to the introduction of the boronic acid moiety. This route offers the advantage of installing the ethyl group early in the synthetic sequence.

A representative reaction for the synthesis of a benzimidazole core is shown below:

| Reactants | Reagents and Conditions | Product | Yield |

| o-Phenylenediamine, Benzaldehyde | NH4Cl, CHCl3, rt, 4h | 2-Phenyl-1H-benzo[d]imidazole | Good |

This table is illustrative of a general benzimidazole synthesis; specific conditions for N-ethylated derivatives may vary.

Chemo- and Regioselective Boronylation Strategies

With the N-ethylated benzimidazole precursor in hand, the next critical step is the introduction of the boronic acid group at the 5-position. Achieving the desired regioselectivity is paramount. One of the most effective methods for this transformation is the iridium-catalyzed C-H borylation of aromatic compounds. researchgate.net

This reaction typically employs an iridium catalyst, such as [Ir(OMe)COD]2, and a boron source, most commonly bis(pinacolato)diboron (B2pin2). The regioselectivity of the C-H activation is often governed by steric factors, with the borylation occurring at the least sterically hindered C-H bond. In the case of 1-ethyl-1,3-benzodiazole, the C-H bonds at positions 4, 5, 6, and 7 are potential sites for borylation. The directing effects of the fused imidazole (B134444) ring and the ethyl group on the nitrogen atom influence the final regiochemical outcome. While steric hindrance might disfavor borylation at the 4- and 7-positions, electronic effects also play a significant role.

The reaction conditions, including the choice of ligand for the iridium catalyst, solvent, and temperature, can be optimized to favor the formation of the desired 5-borylated isomer. Following the borylation reaction, the resulting pinacol boronate ester is typically hydrolyzed to the corresponding boronic acid.

An example of reaction conditions for a similar borylation is provided below:

| Substrate | Reagents and Conditions | Product |

| Aromatic Heterocycle | [Ir(OMe)COD]2, B2(pin)2 | Aryl Boronate Ester |

This table represents a general iridium-catalyzed borylation reaction.

Derivatization of Pre-formed Benzodiazole Boronic Acids

Once this compound is synthesized, it serves as a versatile intermediate for further molecular elaboration. Boronic acids are particularly valued for their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This reaction allows for the formation of a carbon-carbon bond between the benzodiazole core and a variety of aryl or vinyl halides or triflates. For example, coupling this compound with an aryl bromide in the presence of a palladium catalyst and a base would yield a 5-aryl-1-ethyl-1,3-benzodiazole derivative. This strategy is highly efficient for the synthesis of complex molecules containing the benzimidazole scaffold.

The reactivity of the boronic acid allows for the introduction of a wide range of functional groups and structural motifs, making it a key building block in medicinal chemistry and materials science.

Green Chemistry Aspects in Boronic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of boronic acids to minimize environmental impact. These approaches focus on several key areas:

Solvent Selection: Utilizing greener solvents, such as ethanol (B145695) or even water, in place of traditional volatile organic compounds (VOCs) is a significant improvement. nih.govrsc.org Some syntheses can be performed under solvent-free conditions using mechanochemistry, where mechanical force is used to initiate the reaction. rsc.orgresearchgate.net

Catalysis: The use of highly efficient catalysts, such as the iridium catalysts in C-H borylation, reduces the need for stoichiometric reagents and minimizes waste.

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. C-H borylation is an excellent example of an atom-economical reaction.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another technique that can lead to shorter reaction times and reduced energy usage. nih.gov

Waste Reduction: Designing synthetic routes that avoid the use of protecting groups and minimize the number of purification steps can significantly reduce the amount of waste generated.

The synthesis of phenols from boronic acids via ipso-hydroxylation using hydrogen peroxide in ethanol is an example of a greener alternative to traditional methods. rsc.org Boronic acids themselves are often considered to have low toxicity, and their ultimate degradation product is the environmentally benign boric acid. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 1,3 Benzodiazol 5 Yl Boronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of bonds between two different molecular fragments with high efficiency and selectivity. Boronic acids are key reagents in many of these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex. It is anticipated that (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid would be a viable coupling partner in such reactions.

There is currently no published data detailing the scope of the Suzuki-Miyaura coupling with this compound. Research in this area would involve reacting the boronic acid with a diverse range of aryl, heteroaryl, and vinyl halides (or triflates) to assess the generality of the transformation. The electronic and steric properties of the coupling partners would likely influence the reaction efficiency.

The success of a Suzuki-Miyaura coupling is highly dependent on the catalytic system. For a novel substrate like this compound, a systematic optimization of reaction conditions would be necessary. This would involve screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, solvents (e.g., toluene, dioxane, DMF), and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The presence of the nitrogen-containing benzimidazole (B57391) ring could necessitate the use of specific ligands to prevent catalyst inhibition.

A mechanistic investigation into the Suzuki-Miyaura coupling of this compound would provide fundamental insights into its reactivity. This would involve studying the key steps of the catalytic cycle: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the benzodiazolyl group from boron to palladium, and reductive elimination of the final product to regenerate the catalyst. The electronic nature of the benzimidazole ring could influence the rates of these elementary steps.

Copper-Mediated Chan-Lam Coupling

The Chan-Lam coupling is a powerful method for forming carbon-heteroatom bonds, typically between a boronic acid and an amine, alcohol, or thiol, using a copper catalyst. It is plausible that this compound could participate in this reaction to form N-aryl, O-aryl, or S-aryl benzimidazoles. However, no specific examples of this transformation have been reported.

Other Transition Metal-Catalyzed Cross-Couplings

Beyond palladium and copper, other transition metals such as nickel, rhodium, and iron are known to catalyze cross-coupling reactions of boronic acids. The potential for this compound to participate in these alternative cross-coupling methodologies remains an open area for investigation.

Lewis Acidity and Boronate Ester Formation

Boronic acids are generally recognized as Lewis acids due to the electron-deficient boron atom. nih.gov This property facilitates their interaction with Lewis bases, such as diols, to form boronate esters. nih.gov However, no specific studies have been found that quantify the Lewis acidity of this compound or detail its boronate ester formation.

Interactions with Diol Systems

The interaction of boronic acids with 1,2- and 1,3-diols is a well-established phenomenon, leading to the formation of cyclic boronate esters. nih.gov This reversible reaction is fundamental to their application in sensors and self-healing materials. Despite this general knowledge, there is no specific research available that characterizes the thermodynamics or kinetics of the interaction between this compound and various diol systems.

Reversible Covalent Bond Formation with Nucleophiles (e.g., Oxygen and Nitrogen)

Boronic acids can form reversible covalent bonds with nucleophiles other than diols, including various oxygen and nitrogen-containing compounds. This reactivity is crucial for their biological and medicinal applications. nih.gov However, the specifics of such interactions for this compound, including equilibrium constants and reaction rates with different nucleophiles, have not been reported in the scientific literature.

Dynamic-Covalent Exchange Mechanisms

The reversible nature of boronate ester formation allows for dynamic-covalent exchange, a process that is key to the development of dynamic materials. There is a lack of studies investigating the dynamic-covalent exchange mechanisms involving this compound.

Oxidation Pathways of Boron-Carbon Bonds

The boron-carbon bond in aryl boronic acids is susceptible to oxidation, which can be a limitation in certain applications. Understanding the oxidation pathways is important for assessing the stability and potential utility of these compounds. There is currently no available research detailing the oxidative stability or the mechanisms of B-C bond cleavage for this compound under various oxidizing conditions.

Acid-Catalyzed Condensation Reactions

Boronic acids can participate in various condensation reactions, often under acidic catalysis, to form new B-O, B-N, or B-C bonds. These reactions are valuable in organic synthesis. nih.gov However, the reactivity of this compound in acid-catalyzed condensation reactions has not been documented.

Dear User,

Thank you for your detailed request for an article on the chemical compound "this compound" with a specific outline focusing on its applications in advanced organic synthesis, materials science, and analytical chemistry.

After conducting a comprehensive search of publicly available scientific literature and chemical databases, we have determined that there is insufficient specific research data and detailed findings for the compound "this compound" to generate the thorough and scientifically accurate article you have requested.

The search results provided general information on the applications of the broader class of compounds known as boronic acids. For instance, boronic acids are widely recognized for their role as versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. They are also utilized as precursors for ligands in catalysis and as components in the construction of metal-organic frameworks (MOFs).

To adhere to your strict instructions to focus solely on "this compound" and to provide detailed, scientifically accurate research findings, we cannot proceed with generating the article. Creating content based on generalizations about boronic acids or speculating on the properties of this specific compound without direct scientific evidence would not meet the high standards of accuracy and specificity you require.

We apologize for any inconvenience this may cause. Should you have a query about a more extensively researched chemical compound, we would be pleased to assist you.

Sincerely,

Gemini AI Assistant

Applications in Advanced Organic Synthesis, Materials Science, and Analytical Chemistry

Role in Catalysis and Ligand Design

Boronic Acid-Catalyzed Organic Transformations

Arylboronic acids are recognized for their role as catalysts in a variety of organic transformations, primarily due to the Lewis acidic nature of the boron atom. catalysis.blognih.gov This acidity allows for the activation of substrates, facilitating reactions that might otherwise require harsh conditions. The benzimidazole (B57391) moiety in (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid is expected to influence its catalytic activity.

Research on arylboronic acid catalysis has demonstrated their effectiveness in promoting dehydrative C-alkylation and allylation reactions. nih.govacs.org For instance, electron-deficient arylboronic acids can catalyze the Friedel-Crafts alkylation of arenes with benzylic alcohols. nih.gov The electronic properties of the benzimidazole ring, influenced by the N-ethyl group, would modulate the Lewis acidity of the boronic acid, thereby tuning its catalytic efficacy in such transformations.

Furthermore, boronic acids are pivotal in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. catalysis.blogmdpi.com They also participate in copper-mediated C-N and C-O bond-forming reactions. chem-soc.si The this compound could serve as a key coupling partner in the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and functional materials. The presence of the benzimidazole core could also lead to intramolecular coordination, influencing the reactivity and selectivity of these coupling reactions. nih.gov

Arylboronic acids have also been employed in oxidative hydroxylation reactions to synthesize phenols, which are important industrial intermediates. mdpi.com The catalytic system often involves a metal complex and an oxidant. The benzimidazole scaffold of this compound could potentially coordinate with the metal catalyst, influencing the reaction's efficiency and selectivity.

| Catalytic Transformation | Role of Arylboronic Acid | Potential Influence of this compound |

| Dehydrative C-alkylation | Lewis acid catalyst for alcohol activation. nih.govacs.org | The N-ethyl benzimidazole group can tune the Lewis acidity and steric environment. |

| Suzuki-Miyaura Coupling | Transmetalation of the aryl group to a palladium catalyst. catalysis.blogmdpi.com | A versatile building block for introducing the benzimidazole moiety. |

| Chan-Lam Coupling | Copper-mediated coupling partner for C-N/C-O bond formation. wikipedia.org | The benzimidazole nitrogen could interact with the copper catalyst. |

| Oxidative Hydroxylation | Substrate for conversion to phenols. mdpi.com | The benzimidazole core might influence the reaction by coordinating to the metal catalyst. |

Integration into Functional Materials

The unique structural and electronic properties of benzimidazole-containing boronic acids make them promising candidates for integration into advanced functional materials.

Boronic acid-containing polymers have garnered significant interest due to their responsive nature, particularly their ability to interact with diols like saccharides. This property is the basis for applications in sensors and drug delivery systems. The synthesis of such polymers can be achieved by the polymerization of monomers bearing a boronic acid functionality. This compound, after suitable modification to include a polymerizable group, could be incorporated into polymer chains.

The benzimidazole unit is known for its high thermal stability and mechanical robustness. alfa-chemistry.com Polymers incorporating this moiety are likely to exhibit enhanced thermal and chemical resistance. Poly(benzimidazole)s (PBIs) are a class of high-performance polymers used in demanding applications such as fire-retardant fabrics and fuel cell membranes. nih.gov The introduction of boronic acid groups onto a PBI backbone, potentially derived from a monomer like this compound, could impart new functionalities, such as glucose-responsiveness, to these robust materials.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined molecular architectures. google.com Boronic acids are excellent building blocks for supramolecular assemblies due to their ability to form hydrogen bonds through the -B(OH)2 group and engage in self-condensation to form boroxines. researchgate.net

The benzimidazole ring in this compound offers multiple sites for non-covalent interactions. The N-H proton (if present in a related analogue without the N-ethyl group) and the lone pair on the other nitrogen atom can participate in hydrogen bonding. researchgate.netrsc.org The aromatic benzimidazole system can also engage in π-π stacking interactions. google.comrsc.org The interplay of these interactions, along with the hydrogen bonding capabilities of the boronic acid group, could direct the self-assembly of this compound into complex and functional supramolecular structures like liquid crystals, gels, or porous frameworks. nih.govresearchgate.net The N-ethyl group would influence the packing and solubility of these assemblies.

Benzimidazole derivatives have been extensively investigated for their applications in organic electronics, including as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. alfa-chemistry.comresearchgate.net They often exhibit good thermal stability, electron-transporting properties, and strong fluorescence. alfa-chemistry.comnih.gov The incorporation of a boronic acid group can further modulate the electronic properties of the benzimidazole core.

Theoretical studies on vinyl-fused benzimidazole derivatives have shown that their electronic structure and optoelectronic properties, such as the HOMO-LUMO energy gap and charge transport characteristics, can be tuned by introducing electron-donating or -accepting groups. qu.edu.qa The boronic acid group, being an electron-withdrawing group, would be expected to influence the energy levels of the molecular orbitals in this compound. This tuning of electronic properties is crucial for designing materials with desired performance in optoelectronic devices. For instance, benzimidazole-based boron complexes have been synthesized and shown to exhibit deep blue emission in the solid state, a highly sought-after characteristic for display technologies. nih.gov

| Material Type | Key Feature of Benzimidazole Boronic Acids | Potential Application |

| Functional Polymers | Diol-responsive boronic acid group and thermally stable benzimidazole core. | Glucose-responsive hydrogels, high-performance membranes. |

| Supramolecular Assemblies | Hydrogen bonding and π-π stacking capabilities. google.comresearchgate.netrsc.org | Gels, liquid crystals, porous materials for sensing or catalysis. |

| Optoelectronic Materials | Tunable electronic properties and inherent fluorescence of the benzimidazole core. alfa-chemistry.comnih.govqu.edu.qa | Electron transport layers in OLEDs, fluorescent emitters, organic semiconductors. |

Contributions to Analytical Chemistry and Chemosensing

The ability of boronic acids to reversibly bind with diols forms the foundation of their widespread use in analytical chemistry, particularly in the development of chemosensors. rsc.orgacs.org

Boronic acids are well-known for their ability to form stable cyclic esters with 1,2- and 1,3-diols, a feature that is prevalent in saccharides. wikipedia.orgnih.gov This specific interaction has been exploited to design sensors for glucose and other biologically important sugars. nih.govnih.gov A chemosensor based on this compound would likely exhibit affinity for diol-containing analytes.

The benzimidazole moiety can act as a fluorophore or a chromophore, providing a signaling mechanism for the sensing event. nih.govnih.gov Upon binding of an analyte to the boronic acid group, the electronic environment of the benzimidazole ring would be altered, leading to a change in its fluorescence or absorption properties. This change can be measured to quantify the analyte concentration. For example, benzimidazole derivatives have been developed as fluorescent chemosensors for various ions and molecules. nih.govmdpi.com

Furthermore, the benzimidazole scaffold can be functionalized to enhance selectivity and sensitivity. For instance, the introduction of additional binding sites could lead to cooperative binding and improved recognition of specific analytes. The N-ethyl group can also influence the sensor's solubility and its interaction with the analyte. Recently, a fluorescence sensor based on a 2-(2-hydroxyphenyl)-1H-benzimidazole scaffold was developed for the detection of boronic acids themselves, highlighting the versatility of the benzimidazole core in sensor design. nih.govresearchgate.netmdpi.com

| Analyte Class | Recognition Principle | Signaling Mechanism |

| Saccharides (e.g., glucose) | Reversible covalent bond formation between the boronic acid and diol groups. acs.orgnih.gov | Change in fluorescence or color of the benzimidazole chromophore upon analyte binding. |

| Catecholamines (e.g., dopamine) | Interaction of the boronic acid with the catechol moiety. nih.gov | Modulation of the electronic properties of the benzimidazole core, leading to a detectable signal. |

| Glycoproteins | Binding of the boronic acid to the sialic acid residues on the protein surface. nih.gov | Alteration of the photophysical properties of the benzimidazole fluorophore. |

Development of Fluorescent Probes and Tags

The benzimidazole scaffold is a well-known fluorophore, and its incorporation into a boronic acid derivative suggests significant potential in the creation of fluorescent probes and tags. These molecular tools are instrumental for visualizing and quantifying biological and chemical entities.

The design of fluorescent probes based on boronic acids often leverages mechanisms such as intramolecular charge transfer (ICT) and chelation-enhanced fluorescence (CHEF). In a probe containing both an electron-donating and an electron-accepting group, the binding of an analyte to the boronic acid can modulate the ICT process, leading to a detectable change in fluorescence. For instance, the interaction of the boronic acid with diols, prevalent in saccharides, can alter the electronic properties of the molecule and, consequently, its fluorescence emission.

Similarly, the CHEF mechanism involves the binding of the boronic acid to a target molecule, which can restrict the intramolecular rotation of the fluorophore, thereby enhancing its fluorescence quantum yield. The benzimidazole moiety in this compound can act as the signaling unit, with the boronic acid serving as the recognition site. The ethyl group on the benzimidazole ring can further influence the photophysical properties and solubility of the resulting probe.

Table 1: Design Principles for Boronic Acid-Based Fluorometric Sensors

| Design Principle | Mechanism of Action | Potential Analyte for this compound-based probe |

|---|---|---|

| Intramolecular Charge Transfer (ICT) | Analyte binding modulates the electronic push-pull system, altering fluorescence. | Saccharides, hydrogen peroxide |

| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding restricts intramolecular rotation, increasing fluorescence intensity. | Metal ions, fluoride (B91410) ions |

Quantum dots (QDs) are semiconductor nanocrystals with unique size-tunable photoluminescent properties, making them excellent scaffolds for developing highly sensitive probes. Functionalizing the surface of QDs with this compound can create sophisticated nanosensors. The boronic acid group provides a specific recognition site for target analytes, while the QD serves as a highly photostable and bright signal transducer.

The functionalization can be achieved by covalently linking the boronic acid derivative to the surface of the QDs. When the boronic acid moiety on the QD surface interacts with a target molecule, such as glucose, it can induce changes in the photoluminescence of the QD through mechanisms like fluorescence resonance energy transfer (FRET) or by altering the surface charge of the nanocrystal. This approach can lead to the development of highly sensitive and selective sensors for various biomolecules.

Application in Chemical Labeling Methodologies

Boronic acids are increasingly utilized in bioorthogonal chemistry for the site-specific labeling of biomolecules like proteins and glycans. The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols makes them particularly suitable for targeting glycoproteins. This compound, with its fluorescent benzimidazole core, could serve as a dual-function labeling reagent, providing both the targeting moiety (boronic acid) and the reporting tag (fluorophore).

This compound could be employed to label cell surface glycans for imaging purposes or to tag specific proteins for subsequent analysis. The reversible nature of the boronic acid-diol interaction also allows for dynamic studies of biological processes.

Methodological Development for Compound Analysis

Spectroscopic Characterization Techniques (NMR, IR, UV/Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of a similar compound, 2-ethyl-1-propyl-1H-benzimidazole, shows characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of 7.2-7.8 ppm. The ethyl group protons would exhibit a triplet for the methyl group and a quartet for the methylene (B1212753) group, likely in the upfield region of the spectrum. The proton of the boronic acid group (-B(OH)₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons of the benzimidazole ring, generally between 110 and 150 ppm. The carbons of the ethyl group would appear at higher field strengths. The carbon atom attached to the boron is expected to have a chemical shift influenced by the boron atom's quadrupolar moment, which might lead to a broader signal. For instance, in 1-ethyl-2-methyl-1H-benzimidazole, the benzimidazole ring carbons appear in the 109-142 ppm range, while the ethyl group carbons are observed around 14 and 40 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. For benzimidazole derivatives, N-H stretching vibrations are typically observed in the 3100-3500 cm⁻¹ region if the nitrogen is unsubstituted. For an N-ethyl substituted benzimidazole, this band would be absent. Key vibrations would include C=N stretching around 1620-1650 cm⁻¹, C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and C-H stretching of the aromatic and alkyl groups around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The B-O-H stretching of the boronic acid group would likely appear as a broad band around 3200-3600 cm⁻¹, and the B-O stretching vibration is expected in the 1300-1400 cm⁻¹ region.

UV/Visible (UV/Vis) Spectroscopy: Benzimidazole derivatives are known to exhibit strong UV absorption due to π-π* transitions of the aromatic system. The absorption maxima for benzimidazole itself are around 243, 274, and 281 nm. Substitution on the ring, such as the ethyl and boronic acid groups, would be expected to cause a bathochromic (red) shift in these absorption bands. The fluorescence emission spectrum would be characteristic of the benzimidazole fluorophore, and its properties would be influenced by the solvent polarity and the presence of interacting analytes. For example, some benzimidazole derivatives show emission maxima in the range of 350-450 nm.

Table 2: Expected Spectroscopic Data for this compound based on Analogous Compounds

| Technique | Expected Chemical Shifts / Wavenumbers / Wavelengths |

|---|---|

| ¹H NMR | Aromatic protons: ~7.2-8.0 ppm; Ethyl group (CH₂): ~4.2 ppm (quartet); Ethyl group (CH₃): ~1.5 ppm (triplet); B(OH)₂: broad singlet |

| ¹³C NMR | Aromatic carbons: ~110-150 ppm; Ethyl group carbons: ~15, 40 ppm |

| IR | C=N stretch: ~1620-1650 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹; B-O stretch: ~1300-1400 cm⁻¹; O-H stretch (boronic acid): ~3200-3600 cm⁻¹ (broad) |

| UV/Vis | Absorption maxima (λ_abs): ~250-300 nm; Emission maxima (λ_em): ~350-450 nm |

Chromatographic Separation and Identification Methods (e.g., UHPLC-ESI-MS)

Ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UHPLC-ESI-MS) is a powerful technique for the separation and identification of small molecules like this compound.

UHPLC: A reversed-phase C18 column is commonly used for the separation of arylboronic acids. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the compound from impurities and starting materials.

ESI-MS: Electrospray ionization is a soft ionization technique that is well-suited for the analysis of boronic acids. In positive ion mode, the compound would be expected to be detected as the protonated molecule [M+H]⁺. The high-resolution mass spectrometer would provide an accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding a characteristic fragmentation pattern that can be used for structural elucidation and definitive identification. A common challenge in the ESI-MS analysis of boronic acids is their tendency to form dimers or trimers (boroxines) through dehydration, which would appear as higher mass ions in the spectrum. Careful optimization of the MS source conditions is necessary to minimize such in-source reactions.

Computational and Theoretical Chemistry Studies of 1 Ethyl 1,3 Benzodiazol 5 Yl Boronic Acid

Quantum Chemical Characterization

Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods, are essential for elucidating the fundamental electronic and structural properties of a molecule.

Optimized Geometry and Conformational Analysis

A crucial first step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves calculating the molecule's potential energy surface to find the arrangement of atoms that corresponds to a minimum energy level. Key parameters derived from this optimization include bond lengths, bond angles, and dihedral angles.

For (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid, this analysis would reveal the precise spatial relationship between the ethyl-benzodiazole ring system and the boronic acid group. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the bond connecting the boronic acid group to the benzodiazole ring and the bonds within the ethyl group. The relative energies of these conformers would be calculated to identify the most stable, or ground-state, conformation.

Hypothetical Data for Optimized Geometry: This table is for illustrative purposes only, as specific data for this molecule is not available.

Table 1: Selected Optimized Geometrical Parameters| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-B | Value in Å |

| Bond Length | B-O | Value in Å |

| Bond Length | N-C (ethyl) | Value in Å |

| Bond Angle | C-B-O | Value in ° |

| Bond Angle | C-N-C | Value in ° |

Electronic Structure Investigations (HOMO-LUMO Energy Gaps, Molecular Orbitals)

Understanding the electronic structure of a molecule is key to predicting its reactivity and electronic properties. This is primarily achieved by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Visualization of these orbitals would show their distribution across the molecule, indicating regions of electron density that are most likely to be involved in chemical reactions.

Hypothetical Data for Frontier Molecular Orbitals: This table is for illustrative purposes only, as specific data for this molecule is not available.

Table 2: Calculated Frontier Molecular Orbital Energies| Orbital | Energy (eV) |

|---|---|

| HOMO | Calculated Value |

| LUMO | Calculated Value |

Charge Distribution and Electrostatic Potential Mapping (MESP)

The distribution of electron density within a molecule is not uniform, leading to regions that are relatively electron-rich or electron-poor. A Molecular Electrostatic Potential (MESP) map provides a visual representation of this charge distribution.

On an MESP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MESP would likely show negative potential around the oxygen atoms of the boronic acid group and the nitrogen atoms of the benzodiazole ring, while the hydrogen atoms of the boronic acid and ethyl groups would exhibit positive potential.

Spectroscopic Property Simulations

Computational methods can predict various spectroscopic properties of a molecule, providing valuable data for comparison with experimental results and aiding in structural elucidation.

Vibrational Spectra Prediction

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical spectrum can be generated. This simulated spectrum can be compared with experimental spectra to confirm the molecule's structure and assign specific vibrational modes to observed absorption bands. For the title compound, key vibrational modes would include the O-H and B-O stretches of the boronic acid group, C-H stretches of the ethyl and aromatic groups, and C=N and C=C stretches within the benzodiazole ring.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

NMR spectroscopy is a powerful tool for determining molecular structure. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding of each nucleus. These calculated shifts, when referenced against a standard (like tetramethylsilane, TMS), can be directly compared with experimental NMR data. This comparison is invaluable for assigning peaks in the experimental spectrum to specific atoms within the molecule, thereby confirming its connectivity and structure.

Hypothetical Data for Calculated NMR Chemical Shifts: This table is for illustrative purposes only, as specific data for this molecule is not available.

Table 3: Predicted ¹³C NMR Chemical Shifts| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C (Aromatic, B-substituted) | Calculated Value |

| C (Benzodiazole) | Calculated Value |

| C (Ethyl, CH₂) | Calculated Value |

UV/Visible Absorption and Emission Spectra Modeling

Theoretical investigations into the UV/Visible absorption and emission spectra of this compound would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.govresearchgate.netsci-hub.stresearchgate.netresearchgate.net Such modeling provides insights into the electronic transitions within the molecule.

The calculations would predict the maximum absorption (λmax) and emission wavelengths, which are crucial for understanding the photophysical properties of the compound. These theoretical spectra are often calculated in various solvents to simulate experimental conditions and to understand the effect of the solvent environment on the electronic properties. researchgate.netmdpi.com The results of these simulations are typically presented in a data table, comparing calculated values with experimental data if available. However, no such specific studies or data tables for this compound have been found.

Reaction Pathway and Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing a molecular-level understanding of chemical transformations. For this compound, this would involve modeling its participation in key organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.orgorganic-chemistry.orgnih.govresearchgate.net

A critical aspect of mechanism elucidation is the characterization of transition states. mdpi.com Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of transition state structures for reactions involving the boronic acid. nih.gov This information is vital for determining reaction kinetics and understanding the factors that control reactivity. The energy barrier of a reaction, calculated from the difference in energy between the reactants and the transition state, is a key parameter. No specific transition state characterizations for reactions involving this compound have been reported in the literature.

The choice of solvent can significantly influence the reactivity and stability of a compound. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are employed to study these effects. researchgate.net These models simulate the solvent environment and allow for the calculation of thermodynamic and kinetic parameters in different media. Such studies would provide valuable information on the optimal reaction conditions and the stability of this compound in various solvents. researchgate.net However, dedicated studies on solvent effects for this specific compound are not available.

Boronic acids can themselves act as catalysts or be integral parts of catalytic cycles. rsc.orgacs.org Computational modeling can be used to investigate the mechanism of catalytic reactions involving this compound. This would involve mapping out the entire catalytic cycle, identifying all intermediates and transition states, and determining the rate-determining step. rsc.org Such studies are crucial for the rational design of more efficient catalysts. At present, there are no published computational studies on the catalytic mechanisms involving this particular boronic acid.

Reactivity Descriptor Analysis

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors. researchgate.net These descriptors are derived from the principles of density functional theory and provide insights into the chemical behavior of a compound.

Key reactivity descriptors include chemical potential (μ), chemical hardness (η), and chemical softness (S). researchgate.netijarset.comresearchgate.net

Chemical Potential (μ) : This descriptor relates to the escaping tendency of electrons from a system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small HOMO-LUMO gap.

Softness (S) : The reciprocal of hardness, softness indicates the ease of electron cloud polarization.

These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While these calculations are standard in computational chemistry, specific values for this compound are not available in the reviewed literature. A hypothetical data table for such descriptors is presented below to illustrate the format, though the values are not based on actual calculations for the specified compound.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | N/A |

| Chemical Hardness | η | (ELUMO - EHOMO) | N/A |

| Chemical Softness | S | 1 / η | N/A |

Polarizability and Hyperpolarizability Studies

Polarizability (α) and hyperpolarizability (β) are fundamental electronic properties of molecules that describe their response to an external electric field. Polarizability is a measure of the linear response, while hyperpolarizability describes the nonlinear optical (NLO) response. researchgate.net Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics and photonics. researchgate.net

Computational methods, such as DFT and Time-Dependent Hartree-Fock (TDHF), are widely used to calculate the polarizability and hyperpolarizability of molecules. researchgate.netacs.org Studies on benzimidazole (B57391) derivatives have shown that their NLO properties are highly dependent on their molecular structure, including the nature and position of substituents. researchgate.netresearchgate.net For instance, the introduction of electron-donating and electron-accepting groups can enhance the hyperpolarizability. researchgate.net

The table below presents example data from computational studies on benzimidazole derivatives, illustrating the range of calculated polarizability and hyperpolarizability values.

| Compound | Method | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Benzimidazole | DFT/B3LYP | 85.3 | 45.7 |

| N-Butyl-1H-benzimidazole | DFT/B3LYP | 125.6 | 68.2 |

| 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole | Ab initio | Not Reported | 4734.9 |

The data in this table is sourced from computational studies on benzimidazole and its derivatives and is provided for comparative purposes. researchgate.netnih.gov The values for this compound have not been reported.

Q & A

Q. What are the key considerations in synthesizing (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid?

Synthesis of benzodiazolyl boronic acids requires precise control of reaction conditions. For analogous compounds like (1-butyl-1H-benzo[d]imidazol-5-yl)boronic acid, methods include:

- Solvent selection : Water or polar aprotic solvents (e.g., DMF) are used for eco-friendly or high-yield synthesis .

- Catalysts : Transition-metal catalysts (e.g., Pd for Suzuki coupling) or acid/base catalysts for cyclization .

- Temperature : Typically 80–120°C to balance reaction rate and side-product formation .

- Functional group compatibility : The boronic acid group must be protected during imidazole ring formation to avoid undesired cross-reactivity .

Q. Example Protocol :

| Step | Condition | Purpose |

|---|---|---|

| 1 | React 5-bromo-1-ethylbenzimidazole with bis(pinacolato)diboron in DMF | Introduce boronic acid via Miyaura borylation |

| 2 | Use Pd(dppf)Cl₂ catalyst at 100°C for 12h | Catalyze boron-aryl bond formation |

| 3 | Acidic hydrolysis (HCl, H₂O) | Deprotect boronic acid |

Q. Which analytical techniques are optimal for characterizing this compound?

Characterization challenges include boroxine formation (dehydration trimerization) and hydrolytic instability. Recommended methods:

Q. Comparison of MS Techniques :

Advanced Questions

Q. How can boroxine formation during mass spectrometry analysis be mitigated?

Boroxine formation complicates molecular ion detection. Solutions include:

- Derivatization with diols : Use pinacol or 2,5-dihydroxybenzoic acid (DHB) to form stable cyclic boronic esters .

- On-plate esterification : DHB acts as both matrix and derivatizing agent in MALDI-MS, simplifying workflow .

- Acidic conditions : Use trifluoroacetic acid (TFA) in MALDI matrix to protonate boronic acid and prevent trimerization .

Q. Example Workflow :

Mix sample with DHB matrix (20 mg/mL in 50% MeCN/H₂O).

Spot on MALDI plate; drying initiates esterification.

Analyze as [M+DHB-H₂O]⁺ ions to avoid dehydration artifacts .

Q. How does this compound interact with biological targets like PI3K?

Benzodiazolyl boronic acids inhibit kinases via reversible covalent binding. For the butyl analog:

- Mechanism : Boronic acid binds to catalytic lysine or serine residues in PI3K’s ATP-binding pocket, mimicking transition states .

- Binding kinetics : Stopped-flow studies show rapid kon values (seconds) for boronic acid-diol interactions, critical for real-time inhibition .

- Selectivity : Substituents on the benzodiazolyl ring modulate affinity; ethyl groups may enhance membrane permeability vs. bulkier analogs .

Q. How to address discrepancies in glycoprotein binding data for boronic acid-functionalized surfaces?

Non-specific secondary interactions (e.g., hydrophobic or electrostatic) can skew binding results. Strategies include:

- Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to minimize non-specific binding .

- Surface chemistry : Introduce hydrophilic spacers (e.g., PEG) on microfluidic devices to reduce hydrophobic interference .

- Competitive elution : Apply sorbitol or fructose to displace weakly bound glycoproteins via diol competition .

Q. How to design assays accounting for boronic acid-diol binding kinetics vs. thermodynamics?

Kinetic parameters (kon/koff) determine response times in sensors or inhibitors. Methodological considerations:

- Stopped-flow fluorescence : Measure kon values (e.g., D-fructose: ~10³ M⁻¹s⁻¹) to predict equilibrium times .

- pH dependence : Binding affinity peaks at pH > pKa of boronic acid (e.g., ~8.5 for arylboronic acids) .

- Competition assays : Use fixed boronic acid concentrations with varying diol analytes to map thermodynamic vs. kinetic selectivity .

Data Contradiction Analysis

Case Study : Unexpectedly low glycoprotein binding in boronic acid-functionalized systems.

- Possible causes :

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.